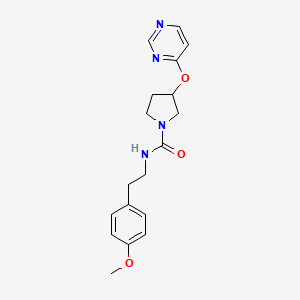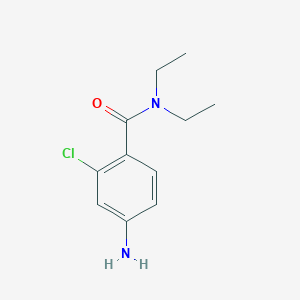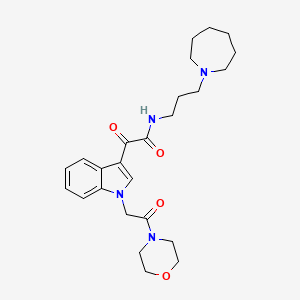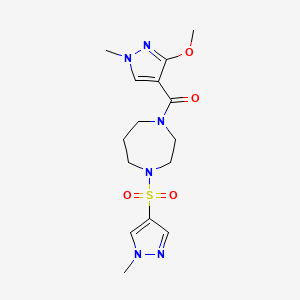![molecular formula C18H14N2O2S3 B2917142 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide CAS No. 2097917-18-3](/img/structure/B2917142.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S3 and its molecular weight is 386.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Properties and Synthesis
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide derivatives, synthesized through various reactions involving bithiophene and benzothiazole moieties, exhibit significant fluorescent properties. These compounds have been identified to show strong fluorescence within the 450–600 nm region, alongside high quantum yields and considerable Stokes’ shifts. This characteristic makes them highly suitable for applications in fluorescence microscopy and organic light-emitting diodes (OLEDs) due to their efficient emission properties (Batista, Costa, & Raposo, 2004).
Photovoltaic Applications
Another significant application of these compounds is in the realm of organic photovoltaics (OPVs). Conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene and benzothiazole structures have been designed. These materials exhibit optical band gaps as low as 1.4 eV, making them excellent candidates for light-harvesting in OPV devices. Their ability to absorb a broad spectrum of light enables the fabrication of photovoltaic cells with high short-circuit current, thus enhancing the efficiency of solar energy conversion (Zhu et al., 2007).
Sensing and Detection
The benzothiazole moiety, when incorporated into specific frameworks like the benzothiazole-based aggregation-induced emission luminogens (AIEgens), has been utilized for the highly sensitive detection of physiological pH. These compounds exhibit multifluorescence emissions under various conditions, attributed to excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. Such features make them invaluable for monitoring pH fluctuations in biological samples, offering a tool for biochemical analyses and medical diagnostics (Li et al., 2018).
Antioxidative and Antiproliferative Activities
Research on novel benzimidazole/benzothiazole-2-carboxamides has revealed their potential as antioxidants and antiproliferative agents. These compounds exhibit significant activity against various cancer cell lines and show promise in combating oxidative stress. Such antioxidative and antiproliferative properties indicate their potential in developing new therapeutic agents for cancer treatment and prevention of oxidative damage-related diseases (Cindrić et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers significantly reduces corrosion rates. This property is highly beneficial in industries where metal components are exposed to corrosive substances, thus extending the lifespan of such components (Hu et al., 2016).
作用機序
Target of Action
Compounds with bithiophene motifs are known to be used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .
Mode of Action
It’s known that bithiophene-based compounds can be used as hole transport materials (htms) for perovskite solar cells (pscs) . The interaction of these compounds with their targets involves the transfer of charge carriers, which facilitates the operation of the device .
Biochemical Pathways
The use of bithiophene-based compounds in organic electronics suggests that they may influence electron transport pathways .
Pharmacokinetics
Its Log Po/w values range from 0.0 to 2.26, indicating varying degrees of lipophilicity .
Result of Action
The use of bithiophene-based compounds in organic electronics suggests that they may influence the conductivity and charge mobility of the material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of solar cells based on perovskite materials, which use bithiophene-based compounds as HTMs, has been shown to increase over the years, suggesting the influence of technological advancements and environmental factors .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-12(14-7-8-16(24-14)15-6-3-9-23-15)10-19-17(22)18-20-11-4-1-2-5-13(11)25-18/h1-9,12,21H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEDFSNCBLAKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)




![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)





![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)

